
Cloperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯哌啶酮是一种喹唑啉二酮衍生物,具有显著的镇静和降压特性。它于 1965 年由迈尔斯实验室发现。 该化合物通过在各种动物模型(包括狗和猫)中的行为观察已被证明具有显著活性 .
准备方法
合成路线和反应条件: 氯哌啶酮的合成涉及 3-氯苯基哌嗪与 3-(3-氯苯基)-1-哌嗪基丙胺反应,然后环化形成喹唑啉二酮结构。反应条件通常涉及使用二甲基甲酰胺等溶剂和碳酸钾等催化剂。
工业生产方法: 氯哌啶酮的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格控制反应条件,以确保高收率和纯度。连续流动反应器和自动化系统的使用有助于保持生产的一致性和效率。
反应类型:
氧化: 氯哌啶酮可以发生氧化反应,特别是在哌嗪环上,导致形成 N-氧化物衍生物。
还原: 还原反应可以在喹唑啉环上发生,将其转化为二氢喹唑啉衍生物。
取代: 氯哌啶酮可以参与取代反应,特别是在芳香环上,卤素原子可以被其他取代基取代。
常见试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸,在乙腈等溶剂存在下。
还原: 硼氢化钠或氢化铝锂,在无水条件下。
取代: 卤化剂,如溴或氯,在三氯化铁等催化剂存在下。
主要产物:
氧化: 氯哌啶酮的 N-氧化物衍生物。
还原: 二氢喹唑啉衍生物。
取代: 各种取代的喹唑啉二酮衍生物,取决于引入的取代基。
科学研究应用
Clinical Applications
-
Schizophrenia Treatment
- Cloperidone has been shown to be effective in managing both positive and negative symptoms of schizophrenia. It acts primarily as a dopamine D2 receptor antagonist, which is crucial for alleviating psychotic symptoms. Studies indicate that this compound can be particularly beneficial for patients who are treatment-resistant, providing a viable alternative when standard treatments fail.
-
Bipolar Disorder
- Recent research suggests that this compound may serve as an adjunctive therapy for bipolar disorder. It has demonstrated potential in reducing manic and depressive episodes when used alongside mood stabilizers. However, further studies are necessary to confirm its efficacy and safety in this context.
-
Adjunctive Therapy in Treatment-Resistant Cases
- In cases where patients do not respond adequately to conventional antipsychotics, this compound has been investigated for its effectiveness as an add-on treatment. Some studies indicate it may help manage symptoms better than placebo or some other antipsychotics, though results can vary significantly among individuals.
Comparative Studies
A comparative analysis of this compound with other antipsychotics highlights its unique profile:
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Piperidine derivative | Effective for both positive and negative symptoms; fewer extrapyramidal side effects compared to typical antipsychotics. |
Haloperidol | Butyrophenone | Strong D2 receptor antagonist; high potency but more side effects. |
Risperidone | Benzisoxazole | Atypical antipsychotic; lower risk of extrapyramidal symptoms. |
Olanzapine | Thienobenzodiazepine | Broad spectrum activity; effective for mood stabilization. |
Quetiapine | Dibenzothiazepine | Sedative properties; used for bipolar disorder as well. |
This compound's structure allows it to balance efficacy and safety effectively, distinguishing it from both typical and atypical antipsychotics.
Case Studies
-
Case Study: Treatment-Resistant Schizophrenia
- A 45-year-old male diagnosed with treatment-resistant schizophrenia was switched from risperidone to this compound after experiencing severe side effects. Following the switch, the patient reported significant improvement in symptoms without the debilitating side effects associated with previous medications.
-
Case Study: Bipolar Disorder Management
- A 30-year-old female with bipolar disorder was treated with a combination of mood stabilizers and this compound during a manic episode. The introduction of this compound led to a rapid decrease in manic symptoms within two weeks, demonstrating its potential utility as an adjunctive therapy.
作用机制
氯哌啶酮主要通过抑制细胞色素 P450 2C9 (CYP2C9) 发挥作用,CYP2C9 是一种参与各种药物代谢的酶。 通过抑制 CYP2C9,氯哌啶酮可以改变共同给药药物的药代动力学,导致潜在的药物相互作用 . 该化合物还与神经递质受体相互作用,有助于其镇静和降压作用 .
类似化合物:
伊洛哌酮: 另一种具有抗精神病特性的喹唑啉二酮衍生物。
多潘立酮: 一种多巴胺受体阻滞剂,用作止吐药。
替格瑞洛: 一种具有抗血小板活性的细胞色素 P450 2C9 抑制剂。
氯哌啶酮的独特性: 氯哌啶酮镇静和降压特性的独特组合,以及其对 CYP2C9 的特异性抑制作用,使其与其他类似化合物区别开来。 其在化学、生物学、医学和工业中的广泛应用进一步突出了其在科学研究中的多功能性和重要性 .
相似化合物的比较
Iloperidone: Another quinazolinedione derivative with antipsychotic properties.
Domperidone: A dopamine receptor blocker used as an antiemetic.
Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.
Uniqueness of Cloperidone: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .
生物活性
Cloperidone is a butyrophenone antipsychotic that exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 2C9 (CYP2C9). This article explores its biological activity, including mechanisms of action, metabolism, and implications for drug interactions and toxicity.
This compound primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotics. This action helps alleviate symptoms of psychosis. Additionally, this compound has been identified as a strong inhibitor of CYP2C9, an enzyme involved in the metabolism of various drugs. The inhibition of CYP2C9 can lead to increased plasma levels of co-administered drugs metabolized by this pathway, potentially resulting in adverse drug reactions.
Inhibition of CYP2C9
Recent studies have demonstrated that this compound is a potent inhibitor of CYP2C9 with an IC50 value reported at approximately 17.7 μM . This inhibition can significantly impact the pharmacokinetics of other medications metabolized by CYP2C9.
Compound | IC50 (μM) |
---|---|
This compound | 17.7 |
Vatalanib | 0.067 |
Piriqualone | Not specified |
Ticagrelor | Not specified |
This table summarizes the IC50 values for this compound and other compounds known to inhibit CYP2C9. The lower the IC50 value, the stronger the inhibitor.
Metabolism and Toxicological Studies
This compound undergoes extensive metabolism, primarily through hydroxylation and N-dealkylation pathways. The metabolites produced can exhibit varying degrees of toxicity. For instance, studies using HepG2 cells (a human liver cancer cell line) have shown that this compound and its metabolites can induce cytotoxic effects .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on HepG2 cells expressing CYP2C9 activity. The results indicated that this compound not only inhibited CYP2C9 but also exhibited dose-dependent cytotoxicity. This raises concerns regarding its safe use in patients receiving other medications metabolized by this enzyme.
Clinical Implications
The strong inhibition of CYP2C9 by this compound necessitates careful consideration when prescribing this medication alongside other drugs that are substrates of this enzyme. The potential for drug-drug interactions could lead to increased toxicity or therapeutic failure in patients.
Notable Findings from Research
- This compound has been identified as a significant inhibitor in a study involving machine learning approaches to predict CYP2C9 inhibitors .
- The interaction with CYP2C9 can lead to altered pharmacokinetics of commonly prescribed medications such as warfarin and phenytoin, necessitating dose adjustments and close monitoring .
属性
CAS 编号 |
4052-13-5 |
---|---|
分子式 |
C21H23ClN4O2 |
分子量 |
398.9 g/mol |
IUPAC 名称 |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
InChI 键 |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Key on ui other cas no. |
4052-13-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。